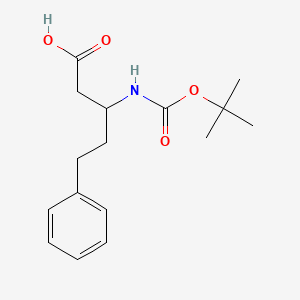

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Description

BenchChem offers high-quality 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWZFJXOLAXENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Engineering Protease-Resistant Peptidomimetics with Boc-(S)-3-amino-5-phenylpentanoic acid

Executive Summary

The transition from native peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, addressing the critical limitation of in vivo proteolytic degradation. Boc-(S)-3-amino-5-phenylpentanoic acid (CAS 218608-84-5) is a highly specialized, non-proteinogenic β-amino acid derivative that serves as a critical building block in this domain[1]. By introducing a β-carbon into the peptide backbone and an extended phenylethyl side chain, this compound enforces unique conformational rigidity (such as 14-helix stabilization) while conferring near-absolute resistance to α-proteases. This technical guide explores the structural causality, mechanistic applications, and validated experimental workflows for incorporating this molecule into advanced therapeutics, such as p53-MDM2 macrocyclic inhibitors[2] and viral polymerase antagonists[3].

Chemical Identity and Structural Causality

Understanding the physicochemical properties of Boc-(S)-3-amino-5-phenylpentanoic acid is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and biological systems.

Quantitative Data Summary

| Property | Value |

| CAS Number | 218608-84-5[4] |

| Molecular Formula | C₁₆H₂₃NO₄[4] |

| Molecular Weight | 293.36 g/mol [4] |

| Stereochemistry | (S)-enantiomer[4] |

| Protecting Group | N-tert-Butoxycarbonyl (Boc)[1] |

| Optical Rotation | [α]²⁰/D = -2.4 ± 1° (C=1 in Ethanol)[1] |

| Purity | ≥ 98%[1] |

| Appearance | White to yellow powder/crystals[1][4] |

The Causality of the Molecular Design

-

The β-Amino Acid Backbone: Unlike native α-amino acids, the inclusion of an additional methylene group (the α-carbon) between the carboxylate and the amine-bearing β-carbon fundamentally alters the dihedral angles (φ, ψ, and θ). This prevents native proteases (like trypsin or pepsin) from recognizing the scissile bond, granting the resulting macrocycle extreme enzymatic stability[2].

-

The Phenylethyl Side Chain: The side chain attached to the β-carbon is a -CH₂-CH₂-Phenyl group. This extended hydrophobic anchor allows the residue to penetrate deeper into target hydrophobic clefts than a standard phenylalanine (which only has a -CH₂-Phenyl side chain).

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures solubility and prevents unwanted nucleophilic attacks during chain elongation[1]. In standard Fmoc-SPPS, a Boc-protected building block is strategically utilized at the N-terminus, allowing simultaneous global deprotection and cleavage without requiring an orthogonal deprotection step.

Mechanistic Role in Drug Development

Boc-(S)-3-amino-5-phenylpentanoic acid is predominantly utilized in the synthesis of bioactive macrocycles and enzyme inhibitors.

Targeting the p53-MDM2 Axis

One of the most prominent applications of this β-amino acid is in the design of peptidomimetic macrocycles that disrupt the p53-MDM2 protein-protein interaction[2]. Wild-type p53 is a tumor suppressor that is negatively regulated by MDM2, which binds to p53 and targets it for ubiquitination. The binding interface relies on a hydrophobic cleft on MDM2. Macrocycles incorporating 3-amino-5-phenylpentanoic acid mimic the α-helical transactivation domain of p53, competitively binding MDM2 with high affinity and rescuing p53 activity to induce apoptosis in cancer cells[2].

Mechanism of MDM2 inhibition by β-peptidomimetic macrocycles to rescue p53 activity.

Antiviral Therapeutics

Derivatives of (S)- and (R)-3-amino-5-phenylpentanoic acid have also been systematically evaluated as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a critical target for direct-acting antiviral therapies[3].

Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) Integration

When synthesizing a peptidomimetic, Boc-(S)-3-amino-5-phenylpentanoic acid is typically coupled at the N-terminus of an Fmoc-synthesized chain. This is a deliberate choice: the Boc group is acid-labile and will be cleaved simultaneously with the final resin cleavage, streamlining the workflow.

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to expose the primary amine. Wash thoroughly with DMF (5x).

-

Activation: In a separate vial, dissolve 3.0 equivalents of Boc-(S)-3-amino-5-phenylpentanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. The extended coupling time is required due to the steric hindrance of the β-carbon and the bulky phenylethyl side chain.

-

Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group.

-

Precipitation: Precipitate the crude β-peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.

Solid-Phase Peptide Synthesis workflow using Boc-(S)-3-amino-5-phenylpentanoic acid.

Proteolytic Stability Validation Assay

To validate the structural causality of incorporating the β-amino acid, the resulting macrocycle must be tested for protease resistance. This self-validating protocol utilizes trypsin-agarose to ensure the enzyme can be rapidly quenched without chemical inhibitors that might interfere with HPLC readouts[2].

Step-by-Step Degradation Protocol:

-

Preparation: Reconstitute the purified peptidomimetic macrocycle in PBS (pH 7.4) to a final concentration of 100 μM.

-

Enzyme Incubation: Incubate 5 μg of the peptidomimetic with immobilized trypsin-agarose beads at a substrate-to-enzyme (S/E) ratio of ~125[2].

-

Sampling: Maintain the reaction at 37°C under gentle rotation. Extract 20 μL aliquots at exact intervals: 0, 10, 20, 90, and 180 minutes[2].

-

Quenching: Immediately quench the reaction for each aliquot by tabletop centrifugation at high speed (10,000 x g for 2 minutes) to pellet the trypsin-agarose beads, halting proteolysis instantly[2].

-

Quantification: Isolate the supernatant and quantify the remaining intact substrate via RP-HPLC using peak detection at 280 nm[2].

-

Kinetic Analysis: The proteolytic reaction displays first-order kinetics. Calculate the rate constant (

) by plotting

References

-

University of Szeged. "Direct enzymatic routes to β-substituted β-amino acid enantiomers." Scientific Publications. URL: [Link]

- Walensky, L. D., et al. "Peptidomimetic macrocycles." US Patent US10967042B2, Google Patents.

Sources

Boc-(S)-3-amino-5-phenylpentanoic acid chemical structure

An In-Depth Technical Guide to Boc-(S)-3-amino-5-phenylpentanoic Acid: A Keystone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-amino-5-phenylpentanoic acid (CAS: 218608-84-5) is a non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a specific (S)-stereoconfiguration at the C3 position, and a phenylpropyl side chain, makes it a highly valuable and versatile chiral building block. This guide provides a comprehensive technical overview of its chemical properties, stereospecific synthesis, purification, and analytical characterization. Furthermore, it delves into the strategic applications of this molecule, particularly as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and as a scaffold in the design of novel bioactive peptides and enzyme inhibitors.[3]

Molecular Structure and Physicochemical Properties

The chemical architecture of Boc-(S)-3-amino-5-phenylpentanoic acid is fundamental to its utility. The molecule can be deconstructed into three key functional domains: the β-amino acid backbone, the phenylpropyl side chain, and the N-terminal Boc protecting group.

-

β-Amino Acid Backbone: Unlike naturally occurring α-amino acids, the amino group is positioned on the β-carbon (C3) relative to the carboxyl group. This structural motif is crucial for the synthesis of β-peptides, which often exhibit enhanced proteolytic stability compared to their natural counterparts.[4][5]

-

Phenylpropyl Side Chain: The non-polar, aromatic side chain provides hydrophobicity and can engage in specific π-π stacking or hydrophobic interactions within a biological target, such as an enzyme's active site.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is an acid-labile protecting group that masks the nucleophilicity of the amine.[] This is essential for preventing unwanted side reactions during chemical synthesis, such as peptide coupling, and its removal under mild acidic conditions makes it orthogonal to many other protecting groups.[7]

Core Compound Specifications

A summary of key physicochemical data is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 218608-84-5 | [8] |

| Molecular Formula | C₁₆H₂₃NO₄ | [8] |

| Molecular Weight | 293.36 g/mol | [8] |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid | [9] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | ≥97% | |

| Optical Rotation | [α]²⁰/D = -2.4 ± 1º (c=1 in Ethanol) | [1] |

| Storage Conditions | 0-8°C, Keep in dark place, inert atmosphere | [1] |

Structural Visualization

The 2D chemical structure highlights the key functional groups and the chiral center.

Caption: 2D structure of Boc-(S)-3-amino-5-phenylpentanoic acid.

Stereospecific Synthesis and Purification

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[4] For Boc-(S)-3-amino-5-phenylpentanoic acid, a common and effective strategy involves the asymmetric synthesis of a chiral precursor, (3S)-hydroxy-5-phenylpentanoic acid, followed by stereospecific conversion of the hydroxyl group to the protected amine.

Synthesis Workflow Overview

The overall synthetic strategy is a multi-step process designed to establish the correct stereochemistry at the C3 position early and carry it through the synthesis.

Caption: A validated synthetic pathway to the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid This protocol is adapted from the work of Park et al. (2025), which utilizes an Evans asymmetric aldol reaction to set the crucial stereocenter.[10][11]

-

Reaction Setup: To a stirred solution of (R)-acetyloxazolidinone (1 equivalent) in dry dichloromethane (DCM) at -78°C under a nitrogen atmosphere, add 1.0 M titanium tetrachloride (TiCl₄) in DCM (2 equivalents).

-

Aldol Addition: After stirring for 30 minutes, add 3-phenylpropanal (1.1 equivalents) dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour.

-

Workup & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting diastereomeric imides are separated by silica gel column chromatography to isolate the desired (3'S,4R) diastereomer.

-

Auxiliary Cleavage: Dissolve the purified imide (1 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water. Cool to 0°C and add lithium hydroxide (LiOH, 1.5 equivalents) followed by 30% hydrogen peroxide (H₂O₂, 4.5 equivalents).[10]

-

Final Isolation: Stir at 0°C for 4-6 hours. Quench by adding saturated sodium bicarbonate (NaHCO₃) solution. Remove the THF under reduced pressure. Wash the aqueous layer with DCM, acidify to pH 2 with 1N HCl, and extract the product with diethyl ether. Dry the combined organic extracts over Na₂SO₄ and concentrate to yield (3S)-hydroxy-5-phenylpentanoic acid as a white solid.[10]

Protocol 2: Boc Protection of (S)-3-Amino-5-phenylpentanoic Acid This is a general yet robust protocol for the N-Boc protection of a β-amino acid, assuming the amination step has been completed.[][12]

-

Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

-

Basification: Add triethylamine (Et₃N, 1.5 equivalents) to the solution to act as a base.

-

Reaction: While stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Monitoring: Continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted (Boc)₂O and byproducts.

-

Extraction: Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution. Immediately extract the product into ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-(S)-3-amino-5-phenylpentanoic acid. Further purification can be achieved by recrystallization.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl-H | 7.15 - 7.35 (m, 5H) | 125.5 - 128.5, 142.0 | Aromatic region. |

| Carboxyl-H (COOH) | ~12.0 (br s, 1H) | ~173.0 | Acidic proton, broad signal. |

| Amide-H (NH) | ~6.8 (d, 1H) | N/A | Coupling to C3-H. |

| C3-H (α to N) | ~3.8 - 4.0 (m, 1H) | ~45.0 | Chiral center proton. |

| C5-H₂ (benzylic) | ~2.6 (t, 2H) | ~31.5 | Adjacent to the phenyl ring. |

| C2-H₂ (α to COOH) | ~2.3 - 2.5 (m, 2H) | ~40.0 | Diastereotopic protons. |

| C4-H₂ | ~1.7 - 1.9 (m, 2H) | ~35.0 | Methylene protons. |

| Boc C(CH₃)₃ | ~1.4 (s, 9H) | ~28.0 | Characteristic sharp singlet. |

| Boc C (CH₃)₃ | N/A | ~78.0 | Quaternary carbon of Boc group. |

| Boc C=O | N/A | ~155.0 | Carbamate carbonyl. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and, crucially, the enantiomeric excess (e.e.) of the product.

Protocol 3: Chiral HPLC for Enantiomeric Purity

-

Rationale: Direct analysis of underivatized amino acids can be challenging.[15] Chiral stationary phases (CSPs) are required to resolve enantiomers. A teicoplanin-based CSP, such as an Astec CHIROBIOTIC T column, is highly effective for this class of compounds.[15]

-

Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particle size.

-

Mobile Phase: An isocratic or gradient system of water:methanol:formic acid. The exact ratio must be optimized, but a starting point could be 80:20:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Expected Outcome: The (S)- and (R)-enantiomers will exhibit different retention times, allowing for the calculation of enantiomeric excess. For a successful asymmetric synthesis, the product peak should be >98% of the total area of the two enantiomeric peaks.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Ionization Technique: Electrospray Ionization (ESI) is preferred for this polar, non-volatile molecule.

-

Expected Ions (Positive Mode):

-

[M+H]⁺: m/z 294.17

-

[M+Na]⁺: m/z 316.15

-

-

Key Fragmentation Pathways: A hallmark of Boc-protected amines is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) under collision-induced dissociation (CID).[16][17]

-

[M+H - 56]⁺: m/z 238.1 (Loss of isobutylene)

-

[M+H - 100]⁺: m/z 194.1 (Loss of Boc group, yielding the protonated free amino acid)

-

Applications in Drug Discovery and Development

Boc-(S)-3-amino-5-phenylpentanoic acid is not typically an active agent itself but rather a high-value intermediate. Its structural features are leveraged in the synthesis of more complex molecules.

Intermediate in Neprilysin Inhibitor Synthesis (e.g., Sacubitril)

One of the most significant applications of related amino-phenylpentanoic acid derivatives is in the synthesis of Sacubitril, the neprilysin-inhibiting component of the blockbuster heart failure medication Entresto®.[18][19] While Sacubitril itself is a γ-amino acid derivative, the synthetic strategies often employ β-amino acid precursors. The (S)-stereochemistry and the phenyl-alkyl chain of the title compound are core structural motifs found in this class of drugs, making it a critical starting material or synthon for building the API scaffold.

Building Block for Bioactive Peptides and Peptidomimetics

The incorporation of β-amino acids like this one into peptide chains creates β-peptidomimetics. This strategy is employed for several reasons:

-

Enhanced Stability: The altered backbone is resistant to degradation by common proteases, increasing the in vivo half-life of the peptide.

-

Conformational Control: β-amino acids induce unique secondary structures (e.g., helices, turns) that can be designed to mimic the bioactive conformation of a natural peptide, potentially leading to higher receptor affinity or selectivity.[4]

Structural Analogue of GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20] Molecules that are structural analogues of GABA, such as Pregabalin (β-isobutyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA), have significant therapeutic effects as anticonvulsants, anxiolytics, and antispasmodics.[3] (S)-3-amino-5-phenylpentanoic acid shares the core γ-amino acid structure (when viewed from the amine) and a lipophilic side chain. While not a direct GABA agonist, it serves as a valuable scaffold for synthesizing more complex GABA analogues for neuroscience research, exploring potential new therapies for neurological disorders.[9][21]

Conclusion

Boc-(S)-3-amino-5-phenylpentanoic acid represents a confluence of key chemical attributes: a versatile protecting group, a stereochemically defined chiral center, and a biologically relevant structural backbone. As demonstrated, its value lies not in its intrinsic activity but in its role as an enabling tool for the construction of complex, high-value molecules. Mastery of its synthesis and characterization, as outlined in this guide, provides researchers and drug development professionals with a powerful component for their synthetic toolbox, accelerating the path toward novel therapeutics.

References

-

Hilaris. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Available from: [Link]

-

PubMed. (2008, November 15). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Available from: [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review | Request PDF. Available from: [Link]

-

LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

ACS Publications. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available from: [Link]

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2023, May 3). Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. Available from: [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available from: [Link]

-

ResearchGate. (2025, February 6). (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available from: [Link]

-

MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Google Patents. (n.d.). WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates.

-

Pharmaffiliates. (n.d.). 218278-62-7| Chemical Name : (S)-3-Amino-5-phenyl-pentanoic Acid. Available from: [Link]

-

Wikipedia. (n.d.). GABA analogue. Available from: [Link]

-

Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available from: [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Available from: [Link]

-

Organic Chemistry Portal. (n.d.). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available from: [Link]

-

Ligandbook. (2016, September 3). Package name: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. jascoinc.com [jascoinc.com]

- 5. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc-(S)-3-amino-5-phenylpentanoic acid | CAS 218608-84-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates - Google Patents [patents.google.com]

- 20. Pharmacochemical Study of Multitarget Amino Acids’ Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

Technical Monograph: Boc-β-Nva(5-phenyl)-OH in Peptidomimetic Design

Topic: Boc-beta-Nva(5-phenyl)-OH synonyms and properties Content Type: In-depth Technical Guide

Executive Summary

Boc-β-Nva(5-phenyl)-OH (Tert-butyloxycarbonyl-3-amino-5-phenylpentanoic acid) is a specialized β-amino acid derivative used extensively in the synthesis of protease-resistant peptidomimetics and pharmaceutical intermediates. Unlike standard α-amino acids, the β-amino architecture introduces an additional methylene group (

This guide details the physicochemical properties, synthesis pathways, and solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this building block in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Synonyms

The nomenclature for this compound can be variable depending on the specific convention (IUPAC vs. amino acid derivative).

| Category | Identifier / Name |

| Primary Name | Boc-β-Nva(5-phenyl)-OH |

| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid |

| Common Synonyms | Boc-(S)-3-amino-5-phenylpentanoic acid (stereochemistry dependent)Boc-β-homo-homophenylalanine (colloquial)3-(Boc-amino)-5-phenylvaleric acid |

| CAS Registry | 218608-84-5 (S-isomer / L-analog)218608-83-4 (R-isomer / D-analog) |

| Molecular Formula | |

| Molecular Weight | 293.36 g/mol |

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Insoluble in water. |

| Melting Point | 100–104 °C | Sharp melting point indicates high purity. |

| Purity Standard | Critical for SPPS to prevent deletion sequences. | |

| Storage | 2–8 °C (Short term), -20 °C (Long term) | Protect from light and moisture. |

Structural Analysis & Mechanistic Implications

The Beta-Amino Effect

Boc-β-Nva(5-phenyl)-OH is a

-

Proteolytic Stability: The lack of recognition by standard proteases (which target

-peptide bonds) dramatically increases the in vivo half-life of peptides containing this residue. -

Secondary Structure:

-peptides tend to fold into stable secondary structures distinct from

Structural Diagram

The following diagram illustrates the connectivity and the specific "homo" relationship to standard amino acids.

Figure 1: Structural breakdown showing the

Synthesis & Manufacturing Routes

The synthesis of Boc-β-Nva(5-phenyl)-OH typically involves the homologation of

Primary Route: Arndt-Eistert Homologation

This method inserts a methylene group into the carboxyl backbone of a protected

-

Activation: Boc-Homophenylalanine is activated with isobutyl chloroformate to form a mixed anhydride.

-

Diazomethane Treatment: Reaction with diazomethane (

) yields the -

Wolff Rearrangement: Silver (Ag(I)) catalyzed rearrangement in the presence of water converts the diazoketone into the

-amino acid.

Figure 2: Arndt-Eistert Homologation pathway for synthesizing

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Incorporating

Protocol: Coupling Boc-β-Nva(5-phenyl)-OH

Objective: Efficient coupling to a resin-bound peptide chain without racemization.

Reagents:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., MBHA or Wang) in DCM for 20 minutes, then wash with DMF (

). -

Deprotection (Pre-cycle): Remove the Boc group of the previous amino acid using 50% TFA/DCM (if using Boc chemistry) or 20% Piperidine/DMF (if using Fmoc chemistry downstream, though this building block is Boc-protected).

-

Note: Since this is a Boc-protected building block, it is typically used in Boc-SPPS.

-

-

Activation:

-

Dissolve Boc-β-Nva(5-phenyl)-OH (3.0 equiv relative to resin loading) in minimal DMF.

-

Add HATU (2.9 equiv).

-

Add DIEA (6.0 equiv).

-

Allow pre-activation for 1-2 minutes (yellow color development).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 2 hours (Standard

-amino acids require ~45 mins;

-

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), perform a double coupling (repeat step 3-4).

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Deprotection of the Boc Group

Once coupled, the Boc group must be removed to continue the chain.

-

Wash: DMF (

), DCM ( -

Cleavage: Treat resin with 50% TFA in DCM containing 0.5% anisole (scavenger) for 2

15 minutes. -

Neutralization: Wash with 10% DIEA in DCM (

) to neutralize the amine salt before the next coupling.

Applications in Drug Discovery[8][9][10][11][12]

Protease Inhibitors

The 5-phenyl side chain mimics the hydrophobic residues (Phe, Tyr, Leu) often found in the P1 or P1' sites of viral proteases (e.g., HIV protease, HCV protease). Replacing the scissile bond with a

CNS Active Agents

The lipophilicity of the phenethyl side chain improves blood-brain barrier (BBB) permeability. Derivatives of

Antimicrobial Peptides (AMPs)

Incorporating

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

-

Chem-Impex International. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Boc-beta-phenyl-Phe-OH and Homologs: Safety and Handling. Retrieved from

-

Podlech, J., & Seebach, D. (1995). On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction. Liebigs Annalen. Link

Sources

Whitepaper: Physicochemical Profiling and Synthetic Integration of Boc-3-amino-5-phenylpentanoic Acid in Peptidomimetics

Executive Summary

As a Senior Application Scientist specializing in peptide drug development, I frequently encounter the limitations of native alpha-peptides—namely, their rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of beta-amino acids offers a robust, field-proven solution to these challenges. This technical guide provides an in-depth analysis of Boc-3-amino-5-phenylpentanoic acid , detailing its exact molecular characteristics, the mechanistic advantages of its structural topology, and a self-validating protocol for its integration via Solid-Phase Peptide Synthesis (SPPS).

Structural Elucidation and Physicochemical Profiling

Boc-3-amino-5-phenylpentanoic acid is a precisely engineered beta-homo-amino acid derivative. The molecule consists of a 5-phenylpentanoic acid backbone, where the primary amino group is positioned at the beta-carbon (C3) rather than the alpha-carbon. To ensure orthogonal protection during complex organic synthesis, this amine is protected by a[1].

The molecular formula is definitively established as C16H23NO4 ()[2]. Based on its atomic composition, the molecular weight is calculated as 293.36 g/mol ()[3].

Table 1: Core Physicochemical and Structural Specifications

| Parameter | Specification |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |

| CAS Registry Number | 218608-84-5 (S-enantiomer) |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Monoisotopic Mass | 293.1627 Da |

| Protecting Group | tert-butyloxycarbonyl (Boc) |

Mechanistic Rationale: The Beta-Amino Acid Advantage

The selection of Boc-3-amino-5-phenylpentanoic acid in drug design is driven by strict causality between its structural components and the resulting peptide's[4].

-

Proteolytic Stability: Natural alpha-peptides are highly susceptible to cleavage by endogenous peptidases. By shifting the amino group to the beta-position, the resulting amide bond becomes unrecognizable to standard alpha-proteases, drastically increasing the half-life of the therapeutic agent in vivo.

-

Conformational Control (Foldamers): Beta-amino acids induce highly stable, predictable secondary structures (such as 14-helices). This rigidity reduces the entropic cost of receptor binding, enhancing target affinity.

-

Enhanced Lipophilicity: The extended phenylpentyl side chain increases the overall lipophilicity of the peptide, facilitating better partitioning into lipid bilayers and improving cellular permeability.

Figure 1: Mechanistic advantages of Boc-3-amino-5-phenylpentanoic acid in peptide drug design.

Experimental Methodology: Self-Validating SPPS Integration

Integrating sterically demanding beta-amino acids requires optimized coupling kinetics. Standard DIC/HOBt activation often falls short, leading to deletion sequences. Therefore, we employ a high-efficiency Boc-SPPS protocol utilizing HATU. Every step in this workflow is designed as a self-validating system to ensure absolute synthetic fidelity.

Step-by-Step Protocol:

-

Resin Swelling: Suspend the peptide-resin (e.g., PAM or Merrifield resin) in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polymer matrix, maximizing the physical accessibility of reactive sites for the incoming bulky amino acid.

-

-

Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min.

-

Causality: Acidolysis selectively removes the Boc group, exposing the N-terminal primary amine required for the subsequent coupling step.

-

-

Neutralization: Wash the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 x 5 min).

-

Causality: Neutralizes residual TFA salts to restore the nucleophilicity of the free amine.

-

-

Activation and Coupling:

-

Pre-activate 3.0 equivalents of Boc-3-amino-5-phenylpentanoic acid and 2.9 equivalents of HATU in DMF.

-

Add 6.0 equivalents of DIEA.

-

Add the mixture to the resin and agitate for 2 hours.

-

Causality: HATU is chosen over standard carbodiimides because the beta-homo-amino acid exhibits unique steric hindrance. The formation of an active HOAt ester drives the reaction to completion rapidly, preventing epimerization.

-

-

In-Process Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 5 minutes.

-

Self-Validating Logic: A yellow/colorless bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling cycle before proceeding to the next amino acid.

-

-

Global Cleavage: Treat the final peptide-resin with anhydrous Hydrogen Fluoride (HF) containing scavengers (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

Figure 2: Self-validating Boc-SPPS workflow for beta-amino acid incorporation.

Analytical Validation

Post-synthesis, the integrity of the incorporated Boc-3-amino-5-phenylpentanoic acid must be verified using orthogonal analytical techniques to ensure structural fidelity.

Table 2: Analytical Validation Metrics

| Technique | Target Metric | Causality / Interpretation |

| LC-MS (ESI+) | m/z 294.36[M+H]+ | Confirms the exact mass of the intact monomer prior to coupling. |

| 1H NMR (CDCl3) | ~1.4 ppm (singlet, 9H) | Validates the presence of the intact tert-butyl group of the Boc protection. |

| RP-HPLC | Single sharp peak (>95% AUC) | Confirms the absence of diastereomeric impurities or truncated sequences. |

Conclusion

The integration of Boc-3-amino-5-phenylpentanoic acid into peptide backbones represents a sophisticated approach to overcoming the inherent limitations of native peptides. By understanding its precise molecular weight (293.36 g/mol ) and formula (C16H23NO4), and by deploying a rigorously self-validating SPPS workflow, researchers can reliably synthesize highly stable, membrane-permeable peptidomimetics suitable for advanced[1][5].

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-(S)-3-amino-5-phenylpentanoic acid | CAS 218608-84-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

Advanced Technical Guide: Boc-Protected Beta-Amino Acids in Medicinal Chemistry

Executive Summary

Boc-protected beta-amino acids represent a transformative toolkit in modern medicinal chemistry, offering a strategic solution to the metabolic instability of traditional alpha-peptides. Unlike their alpha-counterparts, beta-amino acids (β-amino acids) possess an additional carbon atom in the backbone, rendering them resistant to standard proteases while maintaining the capacity to fold into stable, predictable secondary structures known as "foldamers."

This guide serves as a definitive technical resource for the synthesis, handling, and therapeutic application of Boc-protected beta-amino acids. It moves beyond basic definitions to provide self-validating experimental protocols, safety-critical workflows for diazomethane handling, and precise strategies for solid-phase peptide synthesis (SPPS) integration.

Structural & Pharmacological Significance[1][2][3][4]

The primary driver for incorporating beta-amino acids into drug scaffolds is proteolytic resistance . Endogenous peptidases (e.g., trypsin, chymotrypsin, pepsin) are evolutionarily optimized to cleave peptide bonds adjacent to alpha-carbons. The insertion of a methylene group (

Alpha vs. Beta: A Quantitative Comparison

The structural deviation alters not just stability but also folding propensity. While alpha-peptides favor

| Feature | Medicinal Consequence | ||

| Backbone Atoms | 3 (N-C | 4 (N-C | Increased rotational degrees of freedom; unique folding. |

| Proteolytic Stability | Low ( | High ( | Extended in vivo half-life; oral bioavailability potential. |

| Secondary Structure | 14-Helix, 12-Helix, 10-Helix | Predictable "Foldamers" for disrupting protein-protein interactions. | |

| Dipole Moment | ~3.5 Debye | ~4.5 Debye (14-helix) | Stronger macrodipole can enhance receptor binding affinity. |

The "Foldamer" Concept

Beta-peptides do not adopt random coils; they fold into stable helices even at short chain lengths (4–6 residues).

-

14-Helix: Formed by

-amino acids (side chain on C -

12-Helix: Formed by cyclic beta-amino acids or specific substitution patterns.

Synthesis of Boc-Protected Beta-Amino Acids[5]

The most robust route to enantiopure Boc-protected beta-amino acids is the Arndt-Eistert Homologation . This method inserts a methylene group into a Boc-protected alpha-amino acid while retaining stereochemistry.

Mechanism: Arndt-Eistert Homologation

The pathway involves the activation of the carboxylic acid, formation of a diazoketone, and a Wolff rearrangement catalyzed by silver(I).

Figure 1: Workflow of the Arndt-Eistert Homologation for Beta-Amino Acid Synthesis.

Experimental Protocol: Synthesis of Boc- -Phe-OH

Safety Note: Diazomethane (

Reagents:

-

N-Boc-L-Phenylalanine (10.0 g, 37.7 mmol)[1]

-

Ethyl chloroformate (3.6 mL, 1.0 eq)

-

N-Methylmorpholine (NMM) (4.15 mL, 1.0 eq)

-

Diazomethane (generated ex situ in ether, excess)

-

Silver benzoate (

) (0.1 eq)

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-Phe-OH in anhydrous THF (100 mL). Cool to -15°C (ice/salt bath). Add NMM, followed dropwise by ethyl chloroformate.[1] Stir for 15 min to form the mixed anhydride.

-

Diazoketone Formation: Filter off the NMM

HCl salt rapidly. Add the filtrate dropwise to a pre-cooled (0°C) solution of diazomethane in ether (approx 0.3 M, 2.5 eq). Do not allow temperature to rise. Stir for 3 hours, then allow to warm to RT overnight. -

Quench: Remove excess diazomethane with a stream of nitrogen into a quench solution (acetic acid). Evaporate solvent to yield crude diazoketone (yellow solid).[1]

-

Wolff Rearrangement: Dissolve crude diazoketone in 1,4-dioxane/water (9:1). Add silver benzoate (10 mol%) and triethylamine (1.1 eq). Sonicate or heat to 70°C until

evolution ceases (approx 1-2 h). -

Workup: Acidify with 1M HCl, extract with Ethyl Acetate, dry over

, and recrystallize from EtOAc/Hexanes.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Boc-beta-amino acids into SPPS requires modified protocols due to slower coupling kinetics and the tendency for beta-peptides to aggregate on-resin.

Coupling Reagents & Aggregation

Beta-amino groups are generally less nucleophilic than alpha-amines due to local steric environment and backbone flexibility.

-

Recommended Reagents: HATU or HOAt are superior to HBTU/HOBt for beta-amino acids.

-

Solvent System: Use DMF/NMP (1:1) to disrupt aggregation.

-

Monitoring: The Kaiser test may give false negatives. Use the Chloranil test for secondary amines or micro-cleavage LC-MS verification.

Protocol: Coupling Boc- -AA to Resin

-

Resin Preparation: Swell resin (e.g., MBHA for Boc chemistry) in DCM for 30 min.

-

Deprotection (Pre-cycle): Treat with 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x) and neutralize with 10% DIPEA/DCM.

-

Activation:

-

Mix Boc-

-AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. -

Add DIPEA (6.0 eq) immediately before adding to resin.

-

-

Coupling: Shake for 2–4 hours (double the time of standard alpha-AA).

-

Double Coupling: If aggregation is suspected (sequences > 5 residues), repeat step 3-4 with fresh reagents.

Deprotection Mechanisms & Troubleshooting

The removal of the Boc group is acid-catalyzed.[2] In beta-amino acids, the stability of the carbocation intermediate is similar to alpha-amino acids, but side-chain interactions can vary.

The Scavenger Cocktail

The tert-butyl cation generated during deprotection is a potent electrophile. Without scavengers, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys).

Standard Cocktail (TFA Cleavage):

-

TFA (90%)

-

TIS (Triisopropylsilane) (5%)

-

Water (2.5%)

-

DODT (2.2'-(Ethylenedioxy)diethanethiol) (2.5%) - if Cys/Met present

Figure 2: Mechanism of Boc Deprotection and the Critical Role of Scavengers.

Medicinal Chemistry Applications

Metabolic Stability & Half-Life Extension

Beta-amino acids are not recognized by the S1 pocket of serine proteases. Substituting a critical cleavage site in a bioactive peptide with a beta-homolog can extend half-life from minutes to hours.

-

Example: In GLP-1 analogs, replacing

with

Case Study: Sitagliptin (Januvia)

Sitagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. Its core pharmacophore is a beta-amino acid derivative: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .[3]

-

Role: The beta-amino acid moiety mimics the N-terminal transition state of GLP-1 but cannot be hydrolyzed by DPP-4, acting as a potent competitive inhibitor (

). -

Synthesis Insight: Industrial synthesis utilizes an enantioselective hydrogenation of a beta-keto ester, followed by protection/deprotection steps often involving Boc intermediates during R&D phases.

Antimicrobial Peptides (AMPs)

Beta-peptides mimic the amphipathic helix of natural AMPs (like Magainin) but are immune to bacterial proteases. They disrupt bacterial membranes via pore formation without degrading in the host bloodstream.

References

-

Beta-Peptide Medicinal Chemistry : Cabrele, C., et al. (2014).[4] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Proteolytic Stability : Steer, D. L., et al. (2005). The proteolytic stability of 'designed' beta-peptides. Chemistry & Biodiversity. Retrieved from [Link]

-

Boc Protection Strategies : Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

SPPS Troubleshooting : Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: Safety Data, Handling, and Application Protocols for 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Executive Summary

In the landscape of modern drug development, the incorporation of non-natural amino acids is a fundamental strategy for overcoming the pharmacokinetic limitations of native peptides. 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (commonly referred to as Boc-amino-5-phenylpentanoic acid) is a highly specialized

When integrated into peptidomimetics (specifically

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in organic solvents and its interaction with biological barriers.

| Property | Value |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |

| CAS Number | 218608-84-5 (S-enantiomer)[2], 218608-83-4 (R-enantiomer)[3] |

| Molecular Formula | C₁₆H₂₃NO₄[2] |

| Molecular Weight | 293.36 g/mol [2] |

| Physical State | Solid (White to off-white crystalline powder)[4] |

| Boiling Point | 474.6 ± 45.0 °C at 760 mmHg[4] |

Safety Data Sheet (SDS) Core Analysis & Hazard Causality

Standardized safety data classifies this compound as a localized irritant. However, effective risk mitigation requires understanding the mechanistic causality behind these hazards rather than merely memorizing the GHS codes.

GHS Hazard Classifications

According to authoritative SDS documentation[4][5], the compound triggers the following hazard statements:

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H319: Causes serious eye irritation (Eye Irrit. 2).

-

H335: May cause respiratory irritation (STOT SE 3).

Mechanistic Causality of Hazards

Why does this specific Boc-protected amino acid act as an irritant? The molecule features a highly lipophilic phenylpropyl tail paired with a terminal carboxylic acid moiety. This specific structural combination significantly increases the compound's partition coefficient (LogP).

When the microcrystalline dust contacts the skin or ocular mucosa, the lipophilic tail allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum or epithelial cells[6]. Once embedded, the unshielded carboxylic acid locally lowers the cellular pH, inducing mild protein denaturation and triggering an inflammatory cascade (irritation). While the bulky Boc group provides steric hindrance around the amine, it does nothing to neutralize the acidic proton of the carboxylate.

Self-Validating Safety Protocols

-

Dermal Protection: Nitrile gloves are mandatory. Causality: Because this compound is frequently handled alongside highly penetrative organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM), you must validate glove integrity frequently. These solvents can rapidly degrade nitrile, acting as a transdermal vehicle for the acidic irritant.

-

Inhalation Mitigation: To prevent H335 respiratory irritation, all weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood[4].

Experimental Protocol: Boc-SPPS Integration

The following protocol details the step-by-step incorporation of 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid into a growing peptide chain.

Strategic Rationale: Boc-chemistry is selected over Fmoc-chemistry when synthesizing sequences prone to base-catalyzed side reactions (such as aspartimide formation). Because the Boc group is cleaved via acid (TFA) rather than base (piperidine), it offers an orthogonal pathway that preserves base-sensitive side chains[1].

Step-by-Step Methodology

-

Resin Swelling: Suspend 0.1 mmol of Merrifield resin in DCM for 30 minutes.

-

Causality: DCM effectively solvates the polystyrene matrix, expanding the polymer network to maximize the accessibility of the reactive amine sites for the incoming bulky

-amino acid.

-

-

Activation: Dissolve 0.3 mmol (3 equivalents) of Boc-3-amino-5-phenylpentanoic acid and 0.3 mmol of Hydroxybenzotriazole (HOBt) in DMF. Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC).

-

Causality: DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt immediately attacks this intermediate to form a stable, yet reactive, OBt ester. This specific pathway suppresses racemization at the C3 chiral center by preventing the formation of an unwanted oxazolone intermediate.

-

-

Coupling: Transfer the activated OBt-ester solution to the swollen resin. Agitate gently for 2 hours at room temperature.

-

Self-Validation (Kaiser Test): Extract a micro-sample of resin beads, apply ninhydrin reagents, and heat to 100°C for 5 minutes.

-

System Validation: A transition to a yellow color indicates complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering a mandatory re-coupling cycle before proceeding.

-

-

Deprotection: Treat the validated resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Causality: TFA protonates the Boc carbamate, leading to the elimination of isobutylene gas and carbon dioxide. This exposes the free amine on the

-carbon, priming the system for the next elongation cycle.

-

Process Visualization

Workflow for Boc-Solid Phase Peptide Synthesis using 3-amino-5-phenylpentanoic acid.

Storage and Stability

To ensure the longevity and optical purity of 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, strict storage parameters must be maintained:

-

Environmental Controls: Store in a tightly sealed container at room temperature in a dry, well-ventilated environment. For long-term storage exceeding 6 months, refrigeration at 2-8°C is recommended to prevent gradual thermal degradation[4].

-

Chemical Incompatibilities: The compound must be strictly isolated from strong acids and strong oxidizing agents. Exposure to ambient acidic vapors will cause premature cleavage of the Boc protecting group, rendering the amino acid useless for controlled SPPS[6].

References

-

Fisher Scientific. "(R)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific 250 mg". Fisher Scientific. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. H52180.03 [thermofisher.com]

- 3. (R)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. (S)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | 218608-84-5 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Methodological & Application

Application Note: Coupling Reagents and Protocols for Boc-3-amino-5-phenylpentanoic Acid in SPPS

Executive Summary & Rationale

The incorporation of non-proteinogenic

As a

This application note provides a self-validating, causality-driven protocol for the efficient coupling of Boc-APP, grounded in kinetic data and field-proven synthetic methodologies.

Mechanistic Insights: Overcoming -Amino Acid Sluggishness

The Kinetic Trap of -Amino Acid Activation

In SPPS, the carboxyl group of Boc-APP must be converted into an active ester (e.g., -OBt or -OAt) to undergo aminolysis with the resin-bound nucleophile. Because

Mechanistic pathway of Boc-APP activation, coupling, and competitive hydrolysis.

Coupling Reagent Selection

To outcompete hydrolysis, the activation must be highly efficient.

-

HATU / DIEA: The gold standard for Boc-APP. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at position 7 of the OAt leaving group provides a "neighboring group effect," acting as an internal base to hydrogen-bond with the incoming amine, drastically accelerating the sluggish aminolysis of the

-amino acid[5]. -

Stereochemical Advantage: Unlike

-amino acids, where the chiral center is highly susceptible to base-catalyzed epimerization via oxazolone formation,

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes kinetic data for

| Coupling Reagent System | Activation Time | Relative Coupling Rate ( | Epimerization Risk | Active Ester Hydrolysis Half-Life |

| HATU / DIEA | 1–2 min | Very Fast | Low | Moderate (< 6 h) |

| HBTU / DIEA | 2–5 min | Moderate | Low | Moderate (< 6 h) |

| DIC / Oxyma Pure | 5–10 min | Fast | Very Low | Long (> 24 h) |

| PyBOP / DIEA | 2–5 min | Moderate | Moderate | Moderate (< 6 h) |

Data extrapolated from time-resolved 1H NMR kinetic studies on

The In Situ Neutralization Imperative

In standard Boc-SPPS, the resin is treated with TFA to remove the Boc group, leaving a protonated amine (TFA salt). Historically, a separate neutralization step (using DIEA) was performed before adding the activated amino acid. However, neutralizing the resin prior to coupling allows the free amines to form inter-chain hydrogen bonds, leading to severe peptide aggregation and failed couplings[2].

Kent’s In Situ Neutralization Protocol solves this by adding the pre-activated Boc-APP and the DIEA base to the TFA-salt resin simultaneously. The base neutralizes the resin in situ, instantly exposing the highly nucleophilic free amine directly to the activated ester. This kinetic trap forces the coupling reaction to occur faster than the chains can aggregate[2],[6].

Workflow of the in situ neutralization Boc-SPPS cycle for beta-amino acids.

Experimental Protocol: Coupling Boc-APP

This methodology provides a self-validating, step-by-step workflow for the manual or semi-automated coupling of Boc-3-amino-5-phenylpentanoic acid using the in situ neutralization strategy.

Step 1: Preparation of Reagents

-

Deprotection Solution: 100% neat Trifluoroacetic acid (TFA).

-

Causality: Using 100% TFA maximizes deprotection speed and minimizes the formation of equilibrium-driven side products (e.g., tert-butylation of sensitive residues)[2].

-

-

Coupling Solution: 0.2 M Boc-APP and 0.19 M HATU dissolved in anhydrous DMF.

-

Causality: Maintaining a slight stoichiometric excess of the amino acid over HATU (e.g., 1.05:1) ensures that no unreacted HATU is transferred to the resin, which would irreversibly guanidinylate the free amine and terminate chain growth[4].

-

-

Neutralization Base: 0.5 M N,N-Diisopropylethylamine (DIEA) in DMF.

Step 2: Boc Deprotection

-

Flow wash the resin with DMF for 1 minute to swell the polymer matrix.

-

Add 100% TFA to the resin, agitate for 1 minute, and drain.

-

Add a fresh aliquot of 100% TFA, agitate for 1 minute, and drain.

-

Causality: Two short, successive treatments are vastly superior to one long treatment for driving the deprotection equilibrium to completion[7].

-

Step 3: Pre-Activation of Boc-APP

-

To the Coupling Solution (Boc-APP + HATU), add the required volume of Neutralization Base (DIEA) to initiate active ester formation.

-

Allow the mixture to pre-activate for exactly 1 to 2 minutes .

-

Causality:

-amino acids require slightly longer activation times than

-

Step 4: In Situ Neutralization and Coupling

-

Drain the residual TFA from the resin. Crucial: Do not perform a pre-neutralization wash.

-

Immediately add the pre-activated Boc-APP solution to the TFA-salt resin.

-

Agitate vigorously for 10 to 15 minutes.

-

Causality: The DIEA in the coupling mixture simultaneously neutralizes the TFA salt and drives the acylation. The high local concentration of the activated ester instantly traps the newly freed amine before inter-chain aggregation can occur[2].

-

Step 5: Washing and Self-Validation

-

Drain the coupling solution and flow wash the resin with DMF for 30 seconds.

-

Perform a quantitative Kaiser (Ninhydrin) test to detect unreacted primary amines.

-

Contingency (Double Coupling): If the coupling efficiency is <99%, do not repeat with HATU. Instead, perform a double coupling using DIC / Oxyma Pure (0.2 M) for 30 minutes.

-

Causality: Switching to a carbodiimide-based activation provides a different transition state geometry, overcoming sequence-specific steric clashes that the uronium salt could not resolve[5].

-

References

-

Title: In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

-

Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

-

Title: Solid-phase Peptide Synthesis (SPPS) in Research & Development. Source: Gyros Protein Technologies URL: [Link]

-

Title: Expeditious Synthesis of Multiglycosylated Peptides for Sensing of Listeria monocytogenes. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link](Note: URL derived from standard ACS DOI format for the cited mechanistic study on HATU hydrolysis).

Sources

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of Boc-β-Nva(5-phenyl)-OH into Peptidomimetics via Boc-SPPS

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

The clinical translation of therapeutic peptides is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases. The integration of non-canonical

Boc-β-Nva(5-phenyl)-OH (Synonym: Boc-(S)-3-amino-5-phenylpentanoic acid; CAS: 218608-84-5) is a highly specialized building block[1]. By introducing an additional methylene (

Mechanistic Advantages (Causality of Experimental Choices)

-

Absolute Proteolytic Resistance: Natural proteases (e.g., trypsin, chymotrypsin) rely on a highly conserved catalytic triad (Ser-His-Asp) that requires exact spatial alignment with the

-peptide scissile bond. The backbone homologation introduced by β-Nva(5-phenyl) misaligns the carbonyl carbon, rendering the bond virtually invisible to enzymatic hydrolysis[2]. -

Conformational Control (Foldamers): Unlike the flexible

-peptide backbone, -

Hydrophobic Probing: The 5-phenylpentanoic acid side chain acts as an extended hydrophobic probe. It mimics the aromatic interactions of standard phenylalanine but with greater spatial reach, making it ideal for anchoring into deep hydrophobic pockets of protein-protein interactions (PPIs).

Data Presentation: α- vs. β-Amino Acid Dynamics

To understand the synthetic and biological impact of incorporating Boc-β-Nva(5-phenyl)-OH, it is critical to compare it against its canonical counterpart.

| Property | Canonical α-Phenylalanine | Boc-β-Nva(5-phenyl)-OH | Mechanistic Impact |

| Backbone Structure | Shifts the amide bond out of the protease active site. | ||

| Proteolytic Half-Life | Minutes to Hours | > 48 Hours | Enables systemic administration of peptide therapeutics. |

| Coupling Kinetics | Fast (< 30 min) | Moderate (2–4 hours) | Steric bulk requires highly reactive coupling reagents (e.g., HATU). |

| Secondary Structure | 14-helix, 12-helix | Creates stable "foldamers" resistant to denaturation. | |

| Aggregation Propensity | High (Sequence dependent) | Reduced | The extra |

Visualizing the Mechanisms

Proteolytic Evasion Pathway

The following diagram illustrates the physical causality behind the extended half-life of

Figure 1: Mechanism of proteolytic resistance. The homologated backbone of β-amino acids creates a steric mismatch with standard protease catalytic triads.

Boc-SPPS Workflow for β-Amino Acids

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) is preferred over Fmoc-SPPS for highly aggregating sequences because the repetitive use of neat Trifluoroacetic acid (TFA) exerts a strong chaotropic effect, breaking up inter-chain hydrogen bonds[4].

Figure 2: Self-validating Boc-SPPS workflow featuring a Kaiser test feedback loop to ensure complete coupling of sterically hindered β-residues.

Validated Experimental Protocol: Coupling Boc-β-Nva(5-phenyl)-OH

This protocol is engineered as a self-validating system. Because

Materials Required

-

Resin: PAM (Phenylacetamidomethyl) resin (Preferred over Merrifield resin due to higher acid stability during repetitive TFA exposure).

-

Amino Acid: Boc-β-Nva(5-phenyl)-OH (MW: 293.36 g/mol ).

-

Activators/Bases: HATU, N,N-Diisopropylethylamine (DIEA).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

-

Weigh out the desired amount of PAM resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Causality: Proper swelling maximizes the accessibility of the resin-bound active sites, which is critical when coupling bulky

-residues.

Step 2: Boc Deprotection

-

Treat the resin with 100% TFA for 2 minutes. Drain.

-

Treat with 100% TFA for an additional 5 minutes. Drain.

-

Causality: The two-step TFA treatment ensures complete removal of the Boc group while simultaneously acting as a chaotropic agent to dissolve any secondary structures (aggregates) forming on the resin[4].

Step 3: Neutralization

-

Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

-

Neutralize the TFA salt by treating the resin with 5% DIEA in DMF (2 x 2 min).

-

Wash thoroughly with DMF (5 x 1 min) to remove excess base.

Step 4: Activation and Coupling

-

Stoichiometry: Prepare a solution of Boc-β-Nva(5-phenyl)-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF.

-

Add DIEA (8.0 equivalents) to the solution. The mixture will turn pale yellow, indicating the formation of the active ester.

-

Immediately add the activated mixture to the resin.

-

Agitate at room temperature for 2 to 4 hours .

-

Causality: The slight under-stoichiometry of HATU (3.9 eq vs 4.0 eq amino acid) prevents the capping of unreacted resin amines by the coupling reagent itself (guanidinylation). The extended coupling time compensates for the steric hindrance of the

-carbon.

Step 5: Validation (The Kaiser Test)

-

Remove a few resin beads and perform a Kaiser (ninhydrin) test.

-

If Negative (Yellow/Colorless beads): Coupling is complete. Proceed to wash the resin with DMF and DCM.

-

If Positive (Blue beads): The coupling is incomplete. Do not deprotect. Repeat Step 4 (Double Coupling) using a different coupling chemistry (e.g., PyBOP/DIEA) to target unreacted amines in different microenvironments.

Step 6: Final Cleavage

-

Following the completion of the peptide sequence, cleave the peptide from the PAM resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour.

References

- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors ResearchGate URL

- Boc-(S)

- Design and synthesis of a novel water-soluble Aβ1-42 isopeptide: An efficient strategy for the preparation of Alzheimer's disease-related peptide, Aβ1-42, via O-N intramolecular acyl migration reaction ResearchGate URL

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications URL

Sources

Precision Deprotection of Boc-Beta-Amino Acids: Protocols & Mechanistic Insights

Executive Summary & Strategic Rationale

Beta-amino acids (

While the fundamental acidolytic mechanism remains similar,

This guide provides a validated, mechanistic approach to Boc deprotection specifically optimized for

Mechanistic Foundations

The Acidolytic Cleavage

The deprotection of Boc groups is driven by acid-catalyzed elimination. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.

Critical Insight for

Visualization: Reaction Mechanism & Cation Fate

Figure 1: Mechanistic pathway of Boc acidolysis highlighting the critical divergence between safe quenching (green) and side-chain alkylation (red).

Protocol A: The "Gold Standard" TFA Cocktail

Best For: Complex

Reagents

-

Acid: Trifluoroacetic acid (TFA), HPLC grade.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Scavengers: Triisopropylsilane (TIPS) and Water (

).

The "Beta-Optimized" Cocktail

Standard 1:1 TFA:DCM is often too aggressive or lacks scavenging capacity for folded

Step-by-Step Methodology

-

Preparation: Dissolve the Boc-protected

-amino acid/peptide in a minimal volume of DCM. If solubility is poor (common with -

Acid Addition: Cool the solution to 0°C. Add the TFA/Scavenger cocktail dropwise.

-

Why Cool? Controls the exotherm of isobutylene generation and minimizes initial cation activity.

-

-

Reaction: Allow to warm to room temperature. Stir for 30–60 minutes .

-

Monitoring: Use TLC (stain with Ninhydrin) or LC-MS.

-amino acids may elute differently than expected; rely on Mass Spec for confirmation.

-

-

Workup (Critical for

-AAs):-

Do NOT use basic aqueous extraction immediately (risk of emulsions or retro-Michael if heated).

-

Precipitation: Concentrate the mixture to ~20% volume under nitrogen flow (avoid heat). Pour into cold diethyl ether (

) or MTBE at -20°C. -

Isolation: Centrifuge the precipitate (4000 rpm, 5 min). Decant supernatant. Repeat ether wash 2x to remove all traces of scavengers and TFA.

-

-

Result: The product is obtained as the TFA salt.

Protocol B: HCl in Dioxane (Non-Volatile Alternative)

Best For: Scale-up, simple

Step-by-Step Methodology

-

Preparation: Dissolve substrate in 1,4-dioxane (or glacial acetic acid if solubility is an issue).

-

Reagent: Add 4M HCl in Dioxane (commercially available or freshly prepared).

-

Stoichiometry: Use 5–10 equivalents of HCl relative to Boc.

-

-

Reaction: Stir at room temperature for 30–45 minutes .

-

Observation: The product often precipitates directly as the hydrochloride salt.

-

-

Workup:

-

If precipitate forms: Filter and wash with dry ether.

-

If no precipitate: Concentrate in vacuo and triturate with ether/hexane.

-

-

Pros/Cons:

-

Pro: Removes the need for TFA-to-HCl salt exchange.

-

Con: Highly acidic environment can hydrolyze sensitive amides faster than TFA.

-

Critical Considerations for Beta-Amino Acids

Solubility & Aggregation

-peptides are notorious for forming stable helices (e.g., "14-helix") that are solvent-resistant.-

Symptom: Incomplete deprotection despite extended time.

-

Solution: Use HFIP (Hexafluoroisopropanol) as a co-solvent (5-10%) in the deprotection cocktail. It is a potent disruptor of hydrogen-bond-driven secondary structures, exposing the Boc group to the acid.

Beta-Lactam Formation vs. Ring Opening

-

Risk: If your synthesis involves a "sticky" activation step immediately after deprotection, the free

-amino acid can cyclize to a -

Counter-Intuitive Finding: If your starting material is a Boc-protected

-lactam, use TFA .[2] Experimental data suggests HCl/Dioxane can cause ring-opening of the strained 4-membered lactam, whereas TFA/Anisole preserves the ring while removing the Boc group [1].

Retro-Michael Addition

While rare in acidic conditions,

-

Risk Zone: The danger lies in the neutralization step. If you neutralize the TFA salt with strong base (NaOH) and heat, you risk elimination of the amine (Retro-Michael).

-

Protocol Adjustment: Always neutralize with mild bases (

or DIEA) at low temperature (0°C).

Comparative Data & Selection Matrix

| Feature | TFA / Scavengers | HCl / Dioxane | TMSOTf / Lutidine (Specialized) |

| Primary Use | General peptide synthesis, sensitive side chains | Simple substrates, scale-up, biological salts | Highly acid-sensitive substrates |

| Scavenger Need | High (Essential) | Low (Cl- acts as weak nucleophile) | Moderate |

| Beta-Lactam Stability | High (Preserves ring) | Low (Risk of ring opening) | High |

| Solubility Power | Good (TFA is a good solvent) | Moderate (Dioxane can limit solubility) | Poor (Requires DCM) |

| Workup | Precipitation (Ether) | Filtration or Evaporation | Aqueous extraction required |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the optimal deprotection protocol based on substrate properties.

References

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams . MDPI. Available at: [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane . Journal of Peptide Research. Available at: [Link]

-

Solubilization and disaggregation of polyglutamine peptides . Protein Science (NIH). Available at: [Link]

Sources

Using 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid in drug design

Application Note: Strategic Utilization of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic Acid in Peptidomimetic Drug Design

Abstract

This technical guide details the integration of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (Boc-D-β-Homophenylalanine analog) into drug discovery workflows. As a

Chemical Profile & Strategic Utility

Molecule Identity:

-

IUPAC Name: 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid[1][2]

-

Common Name: Boc-

-Homophenylalanine (specifically the phenethyl analog) -

CAS Number: 218608-84-5 (S-isomer); 218608-83-4 (R-isomer)

-

Molecular Formula:

-

Molecular Weight: 293.36 g/mol [2]

Mechanistic Role in Drug Design:

-

Proteolytic Resistance: Unlike standard

-amino acids, the -

Conformational Bias:

-amino acids promote the formation of distinct secondary structures, such as the 14-helix or 12-helix (foldamers), which can stabilize the bioactive conformation of a peptide drug. -

Hydrophobic Targeting: The extended phenethyl side chain (C5-phenyl) provides a deeper reach into hydrophobic S1 or S1' pockets of aspartyl proteases (e.g., HIV-1 protease, Renin, BACE1) compared to a standard benzyl group.

Mechanism of Action: Protease Inhibition

The utility of 3-amino-5-phenyl-pentanoic acid is best understood in the context of Transition State Isosteres . In aspartyl protease inhibitors, this scaffold often serves as the P1/P1' residue.

Figure 1: Mechanism of Action. The

Experimental Protocols

Protocol A: Solution-Phase Coupling (The "Difficult" Coupling)

Context: Coupling

Reagents:

-

Starting Material: 3-(Boc-amino)-5-phenylpentanoic acid (1.0 equiv)

-

Amine Partner:

(1.1 equiv) -

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 3-(Boc-amino)-5-phenylpentanoic acid in anhydrous DMF (0.1 M concentration). -

Base Addition: Cool the solution to 0°C. Add DIPEA dropwise. Stir for 5 minutes.

-

Active Ester Formation: Add HATU in one portion. The solution should turn slightly yellow. Stir at 0°C for 15 minutes to form the O-At-active ester. Critical: Do not skip this pre-activation; it minimizes racemization.

-

Coupling: Add the Amine Partner (

) dissolved in a minimal amount of DMF. -

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The

-amino acid often runs slightly higher in

-

-

Work-up: Dilute with EtOAc. Wash sequentially with 1M HCl (keep cold, rapid wash to remove DIPEA), 5%

, and Brine. Dry over

Protocol B: Boc-Deprotection (TFA Lysis)

Context: The Boc group is acid-labile.[4] This step must be controlled to prevent alkylation of sensitive side chains (like Tryptophan or Methionine) by the generated tert-butyl cation.

Reagents:

-

Solvent: DCM (Dichloromethane)[3]

-

Acid: TFA (Trifluoroacetic acid)

-

Scavenger: Triisopropylsilane (TIPS) or Water

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected intermediate in DCM (10 mL per gram of compound).

-